1-cyclopentyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-Cyclopentyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C10H13NO2 This compound is characterized by a pyrrole ring substituted with a cyclopentyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with methylamine and maleic anhydride. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding dihydropyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or methyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted pyrrole-2,5-dione derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-Cyclopentyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-1H-pyrrole-2,5-dione: Similar structure but lacks the methyl group.
3-Methyl-1H-pyrrole-2,5-dione: Similar structure but lacks the cyclopentyl group.
1-Cyclopentyl-3-methyl-1H-pyrrole-2,5-dione: Similar structure but differs in the position of the double bond.
Uniqueness
1-Cyclopentyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both cyclopentyl and methyl groups on the pyrrole ring, which imparts distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields.
Properties
IUPAC Name |
1-cyclopentyl-3-methylpyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-6-9(12)11(10(7)13)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGCCFQIMAAKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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